N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Benzothiophene Ring: This step involves the cyclization of a suitable precursor, such as 2-bromoethyl benzene, with sulfur to form the benzothiophene ring.
Introduction of Pyrazole Moiety: The pyrazole ring is introduced through a reaction with hydrazine and an appropriate diketone.
Coupling to Form Carboxamide: The final step involves coupling the benzothiophene-pyrazole intermediate with an ethylcarbamoyl chloride to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide
- **N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide
Uniqueness
The uniqueness of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or biological effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3S/c1-2-22-20(28)18-13-8-4-6-10-17(13)29-21(18)23-19(27)15-11-14(24-25-15)12-7-3-5-9-16(12)26/h3,5,7,9,11,26H,2,4,6,8,10H2,1H3,(H,22,28)(H,23,27)(H,24,25) |
InChI Key |
CUZRQSIUMCIFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origin of Product |
United States |
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